Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate
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Overview
Description
Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is a complex organic compound that features a piperazine ring, an oxadiazole moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, followed by the formation of the azetidine ring, and finally, the coupling with piperazine and esterification to form the ethyl ester.
Oxadiazole Formation: The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Coupling and Esterification: The final steps involve coupling the azetidine and oxadiazole intermediates with piperazine, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups .
Scientific Research Applications
Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole-5-carboxylate
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is unique due to the combination of its structural features, including the oxadiazole and azetidine rings, which are not commonly found together in a single molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4.C2H2O4/c1-3-23-15(22)20-6-4-19(5-7-20)13(21)10-18-8-12(9-18)14-16-11(2)17-24-14;3-1(4)2(5)6/h12H,3-10H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPYRSBYQSXRER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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